cyclooctyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cyclooctyl carbonochloridate is an organic compound with the chemical formula C₉H₁₅ClO₂. It belongs to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by its eight-membered cyclooctyl ring attached to a chloroformate group. This compound is typically a colorless, volatile liquid that degrades in moist air .
Preparation Methods
Synthetic Routes and Reaction Conditions: cyclooctyl carbonochloridate can be synthesized through the reaction of cyclooctanol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Cyclooctanol+Phosgene→Cyclooctyl chloroformate+HCl
Industrial Production Methods: Industrial production of cyclooctyl chloroformate involves the continuous flow of cyclooctanol and phosgene through a reactor, with careful control of temperature and pressure to ensure optimal yield and safety. The reaction is usually conducted in an inert atmosphere to prevent the degradation of the product .
Chemical Reactions Analysis
Types of Reactions: cyclooctyl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates.
Esterification Reactions: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the HCl produced.
Alcohols: For esterification, reactions are also conducted in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, reactions are conducted under similar conditions.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
cyclooctyl carbonochloridate has a wide range of applications in scientific research:
Biology: Employed in the derivatization of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclooctyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Methyl Chloroformate: A simpler chloroformate with a methyl group instead of a cyclooctyl ring.
Ethyl Chloroformate: Similar to methyl chloroformate but with an ethyl group.
Benzyl Chloroformate: Contains a benzyl group and is commonly used for introducing protective groups in organic synthesis.
Uniqueness of Cyclooctyl Chloroformate: cyclooctyl carbonochloridate is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to simpler chloroformates. This can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C9H15ClO2 |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
cyclooctyl carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI Key |
HHNANVAZSVIVNL-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)OC(=O)Cl |
Canonical SMILES |
C1CCCC(CCC1)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.